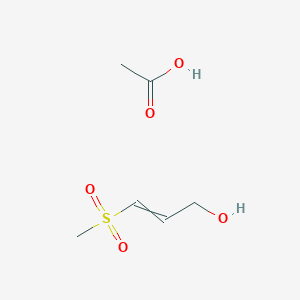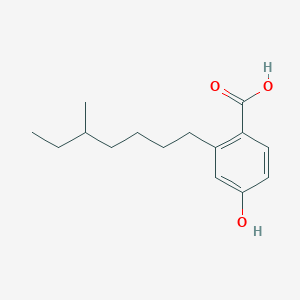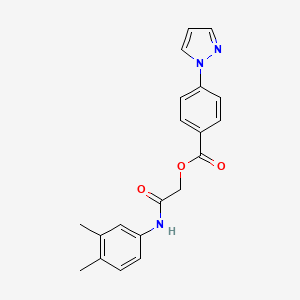![molecular formula C7H16ClNO2 B12518239 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride CAS No. 819069-43-7](/img/structure/B12518239.png)
1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride is a chemical compound with the molecular formula C7H15ClNO. It is known for its unique structure, which includes a cyclohexane ring substituted with a hydroxyamino group and a hydroxyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride typically involves the reaction of cyclohexanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired hydroxyamino compound. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydroxyamino group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: 1-(Aminomethyl)cyclohexan-1-ol.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(Aminomethyl)cyclohexan-1-ol: Similar structure but lacks the hydroxyamino group.
Cyclohexanone oxime: An intermediate in the synthesis of 1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride.
Cyclohexanol: Lacks the hydroxyamino group and has different chemical properties.
Uniqueness
This compound is unique due to the presence of both hydroxyamino and hydroxyl groups on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
Propiedades
Número CAS |
819069-43-7 |
|---|---|
Fórmula molecular |
C7H16ClNO2 |
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
1-[(hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c9-7(6-8-10)4-2-1-3-5-7;/h8-10H,1-6H2;1H |
Clave InChI |
GICBXWKFECDFPY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CNO)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)
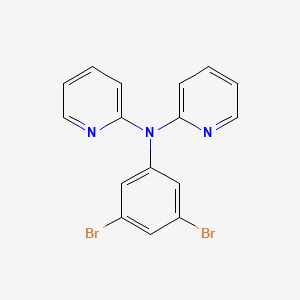
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
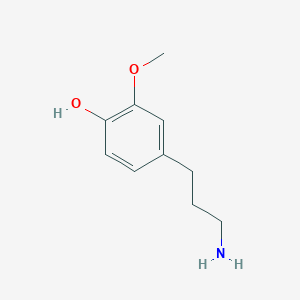
![5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12518219.png)
![(2Z)-2-[(Anthracen-9-yl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B12518225.png)
